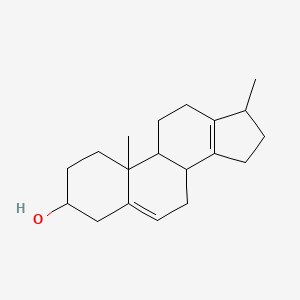
(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol is a steroid hormone metabolite. It is part of the androstane steroid family, which are known for their role in the development of masculine characteristics and their profound effects on scalp and body hair in humans . This compound is a derivative of testosterone and dihydrotestosterone (DHT), and it has been studied for its potential roles in various biological processes.
Vorbereitungsmethoden
The synthesis of (3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol typically involves the reduction of androstenedione to testosterone, followed by further chemical modifications. The industrial production methods often utilize advanced organic synthesis techniques, including the use of specific catalysts and reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, which may have distinct biological activities.
Reduction: Reduction reactions can further modify the compound, potentially enhancing its androgenic activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reference compound in the study of steroid hormone metabolism and synthesis.
Biology: The compound is investigated for its role in regulating androgenic activity and its potential effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, including its role in treating conditions related to androgen deficiency.
Industry: The compound is used in the development of various pharmaceutical products and as a precursor in the synthesis of other biologically active steroids
Wirkmechanismus
The mechanism of action of (3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol involves its interaction with androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This interaction is crucial for its androgenic effects, including the development of masculine characteristics and the regulation of hair growth .
Vergleich Mit ähnlichen Verbindungen
(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
4-Androsten-3beta,17beta-diol disulfate: This compound is involved in various metabolic pathways and has been studied for its potential protective effects against certain diseases.
Eigenschaften
Molekularformel |
C19H28O |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,12,14,17-18,20H,3,5-11H2,1-2H3 |
InChI-Schlüssel |
OSGVQFYGNHLOLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C1CCC3C2CC=C4C3(CCC(C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


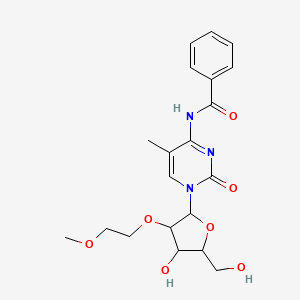
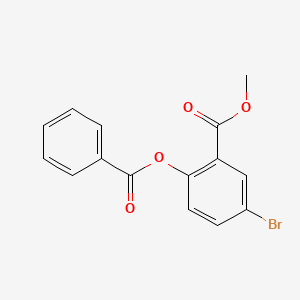
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
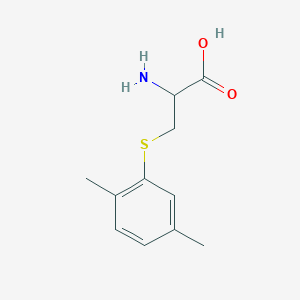


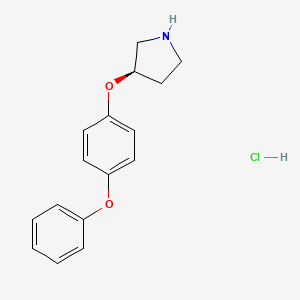
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)
![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)
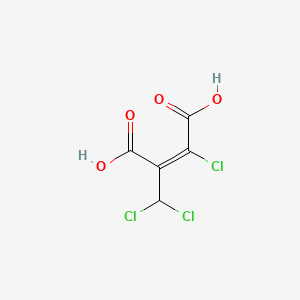
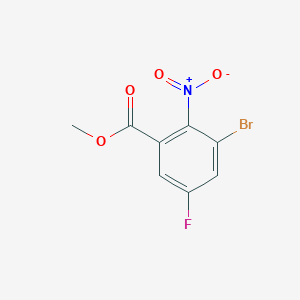
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)
